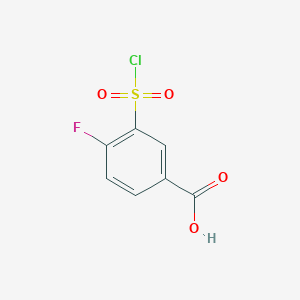

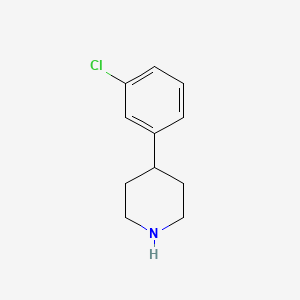

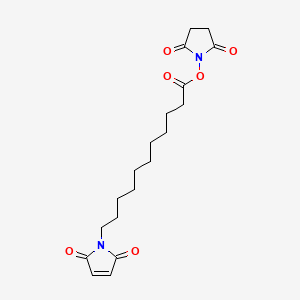

![molecular formula C9H15N5O7P2 B1588139 [(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid CAS No. 206646-04-0](/img/structure/B1588139.png)

[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid

Overview

Description

[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid, also known as AMP-PNP, is a non-hydrolyzable analog of ATP (adenosine triphosphate) that is widely used in scientific research. AMP-PNP is a potent activator of many enzymes and is commonly used as a substrate in enzyme assays.

Scientific Research Applications

Inhibition of Enzymes

[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid and its analogs have been studied for their potential as enzyme inhibitors. For instance, certain derivatives have shown inhibition of human erythrocyte purine nucleoside phosphorylase (PNPase), a key enzyme in purine metabolism. These compounds were synthesized and found to inhibit PNPase, with the presence of zinc ions enhancing the inhibitory activity. The inhibitors were also tested against human leukemic T-cells, although they exhibited only weak activity in vitro (Kelley et al., 1995).

Antiviral and Cytostatic Activities

Some studies have focused on the synthesis of acyclic nucleoside phosphonates (ANPs), derivatives of phosphonic acids like the compound , for their potential antiviral and cytostatic activities. Although certain bis-phosphonates of acyclic nucleosides did not show significant biological activity, the research contributes to the understanding of these compounds and aids in developing novel groups of ANPs (Vrbovská et al., 2006).

Immunomodulatory Effects

The derivatives of 2-amino-3-(purin-9-yl)propanoic acids, closely related to the compound , have been synthesized and tested for their immunomodulatory properties. These compounds, especially the 2-amino-6-sulfanylpurine derivative, significantly enhanced the secretion of chemokines, indicating potential immunostimulatory and immunomodulatory potency (Doláková et al., 2005).

Medicinal Chemistry and Drug Development

The α-aminophosphonate/phosphinate structural motif, which includes the compound of interest, has a broad range of applications in medicinal chemistry. The presence of the NCP (nitrogen-carbon-phosphorus) scaffold in these compounds has been utilized to develop inhibitors for various enzymes, including metalloproteases and serine hydrolases. These compounds have found applications ranging from antihypertensive drugs to potential treatments for osteoporosis (Mucha et al., 2011).

Mechanism of Action

Target of Action

Tenofovir Phosphate primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the life cycle of retroviruses such as HIV, where it catalyzes the transcription of viral RNA into DNA .

Mode of Action

Tenofovir Phosphate acts as an antiviral acyclic nucleoside phosphonate . Once activated by bi-phosphorylation, it becomes a potent inhibitor of the viral reverse transcriptase . It competes with the natural substrate, deoxyadenosine 5’-triphosphate, for incorporation into the growing viral DNA chain . Once incorporated, it causes premature termination of the DNA chain, thereby inhibiting viral replication .

Biochemical Pathways

Tenofovir Phosphate affects the reverse transcription pathway of the HIV and Hepatitis B viruses . By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This results in a decrease in viral load and an increase in CD4 cell count .

Pharmacokinetics

Tenofovir Phosphate exhibits favorable pharmacokinetic properties. It is well absorbed and widely distributed in the body . The compound is metabolized to its active form, tenofovir diphosphate, in hepatic cells . It is primarily excreted unchanged in the urine . These properties contribute to its high bioavailability and efficacy in the treatment of HIV and Hepatitis B infections .

Result of Action

The action of Tenofovir Phosphate leads to a decrease in the viral load and an increase in the number of healthy immune cells, specifically CD4 cells . This helps to strengthen the immune response against the virus and slows the progression of the disease .

Action Environment

The action, efficacy, and stability of Tenofovir Phosphate can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact its effectiveness through drug-drug interactions . Additionally, patient-specific factors such as age, gender, renal function, and genetic variations can also affect the pharmacokinetics and pharmacodynamics of Tenofovir Phosphate .

Biochemical Analysis

Biochemical Properties

Tenofovir Phosphate plays a crucial role in biochemical reactions by acting as a nucleotide analog reverse transcriptase inhibitor. It interacts with several enzymes and proteins, most notably the viral reverse transcriptase enzyme. By mimicking the natural nucleotides, Tenofovir Phosphate gets incorporated into the viral DNA chain during replication, leading to premature termination of the DNA strand . This interaction is critical in preventing the proliferation of the virus within the host cells.

Cellular Effects

Tenofovir Phosphate has significant effects on various types of cells and cellular processes. In HIV-infected cells, it inhibits the replication of the virus by targeting the reverse transcriptase enzyme. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into the viral DNA disrupts the normal function of the infected cells, leading to reduced viral load and improved immune function in patients . Additionally, Tenofovir Phosphate has been shown to cause mitochondrial toxicity in renal cells, leading to potential nephrotoxicity .

Molecular Mechanism

The molecular mechanism of Tenofovir Phosphate involves its conversion to Tenofovir diphosphate, the active metabolite. This metabolite competes with natural deoxyribonucleotide substrates for incorporation into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it causes chain termination due to the lack of a 3’-OH group necessary for DNA elongation . This mechanism effectively halts viral replication and reduces the viral load in infected individuals.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenofovir Phosphate change over time. The compound is relatively stable, but its long-term use can lead to the development of resistance in viral populations. Studies have shown that prolonged exposure to Tenofovir Phosphate can result in mutations in the viral reverse transcriptase enzyme, reducing the drug’s efficacy . Additionally, long-term use has been associated with renal toxicity and bone density loss in patients .

Dosage Effects in Animal Models

The effects of Tenofovir Phosphate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load without significant adverse effects. At higher doses, Tenofovir Phosphate has been associated with nephrotoxicity and bone density loss . Studies in animal models have shown that the compound can cause renal tubular dysfunction and decreased bone mineral density, particularly in older animals .

Metabolic Pathways

Tenofovir Phosphate is involved in several metabolic pathways. After administration, it is converted to its active form, Tenofovir diphosphate, through phosphorylation by cellular kinases. This active metabolite then inhibits viral reverse transcriptase. The compound is primarily eliminated by renal excretion, with a significant portion being excreted unchanged in the urine . The metabolic pathways also involve interactions with enzymes such as organic anion transporters, which facilitate its renal excretion .

Transport and Distribution

Tenofovir Phosphate is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via organic anion transporters and distributed to tissues, including the liver, kidneys, and bones . The compound’s distribution is influenced by its binding to plasma proteins and its ability to cross cellular membranes. In the kidneys, Tenofovir Phosphate is actively secreted into the renal tubules, where it can exert its nephrotoxic effects .

Subcellular Localization

The subcellular localization of Tenofovir Phosphate is primarily within the mitochondria of renal tubular cells. This localization is associated with its nephrotoxic effects, as the compound can cause mitochondrial dysfunction and oxidative stress . The targeting of Tenofovir Phosphate to specific cellular compartments is facilitated by its chemical structure, which allows it to cross cellular membranes and accumulate in mitochondria.

Properties

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phosphonooxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O7P2/c1-6(20-5-22(15,16)21-23(17,18)19)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H,15,16)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDRSOMUPPCKPB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40422505 | |

| Record name | Tenofovir Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206646-04-0 | |

| Record name | Tenofovir Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Tenofovir Phosphate congeners affect their ability to inhibit human purine nucleoside phosphorylase?

A1: The research primarily explores the structure-activity relationship of various Tenofovir Phosphate derivatives, focusing on their interaction with human purine nucleoside phosphorylase. The study found that (R)- and (S)-PMPGp demonstrated the most potent inhibitory effects with Ki values around 10^-8 mol/l []. These compounds exhibited a competitive mode of inhibition. Interestingly, introducing a bromine atom at the 8th position of the purine ring, as seen in PMP-8-BrDAPp enantiomers, led to an allosteric binding mode and a mixed type of inhibition. This suggests that modifications to the core structure of Tenofovir Phosphate, particularly at the 8th position of the purine ring, can significantly influence its binding mode and inhibitory potency against human purine nucleoside phosphorylase [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.